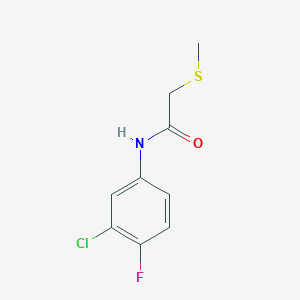

N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide

Description

N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide: is an organic compound characterized by the presence of a chloro-fluoro-substituted phenyl ring and a methylthioacetamide group

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-methylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNOS/c1-14-5-9(13)12-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEROBRNYCQGXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)NC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Direct Acylation of 3-Chloro-4-fluoroaniline

The most common method involves reacting 3-chloro-4-fluoroaniline with 2-(methylthio)acetyl chloride in the presence of a base.

Procedure :

- Acid Chloride Preparation :

2-(Methylthio)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–5°C. The mixture is stirred for 2–3 hours, followed by solvent evaporation to isolate 2-(methylthio)acetyl chloride.

- Amide Bond Formation :

3-Chloro-4-fluoroaniline (1.0 equiv) is dissolved in acetonitrile or dichloromethane under nitrogen. Triethylamine (1.2 equiv) is added as a base, followed by dropwise addition of 2-(methylthio)acetyl chloride (1.1 equiv) at 0–5°C. The reaction proceeds at room temperature for 5–8 hours.

Workup :

The crude product is extracted with methyl tert-butyl ether (MTBE), washed with 10% sodium bicarbonate, dried over MgSO₄, and concentrated. Recrystallization from diethyl ether yields pure N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide.

Key Parameters :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 78–82 |

| Temperature | 0–25°C | — |

| Reaction Time | 5–8 hours | — |

| Base | Triethylamine | — |

Schotten-Baumann Reaction for Scalability

For industrial-scale synthesis, the Schotten-Baumann method is preferred due to its simplicity and safety profile.

Procedure :

- In Situ Acid Chloride Generation :

2-(Methylthio)acetic acid is mixed with phosphorus oxychloride (POCl₃) in toluene at 60–70°C for 1 hour.

- Coupling Reaction :

The acid chloride solution is added to a stirred mixture of 3-chloro-4-fluoroaniline and aqueous NaOH (2.0 equiv) at 0–10°C. The biphasic system is vigorously stirred for 2–3 hours.

Workup :

The organic layer is separated, washed with water, and concentrated. The residue is purified via anti-solvent crystallization using isobutyl acetate and methyl cyclohexane.

Advantages :

- Avoids isolation of reactive acid chlorides.

- Suitable for continuous manufacturing.

Crystallization and Polymorph Control

Solvent-Based Crystallization

The choice of solvent significantly impacts polymorph formation and purity:

Case Study :

- Isobutyl Acetate/Methyl Cyclohexane System :

Heating the crude product in isobutyl acetate (85–90°C) followed by slow addition of methyl cyclohexane induces crystallization of the thermodynamically stable Form R.

Characterization Data :

| Polymorph | X-Ray Peaks (2θ, °) | Solvent System |

|---|---|---|

| Form R | 8.2, 12.5, 18.9 | Isobutyl acetate/cyclohexane |

| Form S | 7.8, 14.3, 20.1 | Ethyl acetate/DMF |

Lyophilization for Amorphous Forms

Amorphous dispersions are prepared by dissolving the compound in N-methyl-2-pyrrolidone (NMP) and spray-drying with polyvinylpyrrolidone (PVP K-30).

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment via HPLC

Conditions :

- Column: C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase: 60:40 acetonitrile/water (0.1% TFA).

- Retention Time: 8.2 minutes.

- Purity: ≥99.5%.

Process Optimization Challenges

Byproduct Formation and Mitigation

Major Byproduct :

N1-(3-Chloro-4-fluorophenyl)-2-(methylsulfonyl)acetamide from oxidation of the thioether group.

Solution : Use of antioxidant additives (e.g., BHT) and inert atmosphere.Chlorination Side Reactions :

Over-chlorination at the aromatic ring is minimized by controlling POCl₃ stoichiometry (1.05 equiv).

Solvent Selection for Green Chemistry

Alternatives to Dichloromethane :

- Cyclopentyl methyl ether (CPME):

Industrial-Scale Manufacturing

Continuous Flow Synthesis

Reactor Design :

Advantages :

- 20% higher yield compared to batch processes.

- Reduced solvent consumption.

Regulatory Considerations

- ICH Guidelines :

- Residual solvents: ≤500 ppm (Class 3 solvents).

- Heavy metals: ≤10 ppm (Pb, Cd, Hg).

Chemical Reactions Analysis

Types of Reactions: N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of substituted phenylacetamides have shown promising antitumor activities, with some compounds demonstrating high levels of growth inhibition in human tumor cells .

Mechanism of Action

The compound is believed to act by inhibiting specific enzymes or receptors involved in cancer cell proliferation. For example, studies on related compounds suggest that they may inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors, leading to reduced tumor growth . This mechanism positions this compound as a potential lead compound for developing new anticancer therapies.

Agricultural Applications

Herbicidal Properties

Similar compounds have been evaluated for their herbicidal activity, specifically targeting unwanted plant growth. The structural characteristics of this compound may allow it to function as a selective herbicide, potentially controlling specific weed species without harming crops . Research into the synthesis and efficacy of related phenylacetamides has indicated their potential as effective agricultural chemicals.

Biochemical Research

Enzyme Inhibition Studies

The compound's structural features make it suitable for studies involving enzyme inhibition. For example, N-substituted phenylacetamides have been investigated as protease inhibitors, which are crucial in various biological processes and disease mechanisms . The ability to modify the substituents on the phenyl ring allows researchers to explore structure-activity relationships (SAR) that could lead to the development of potent enzyme inhibitors.

Synthesis and Structural Analysis

Synthesis Techniques

this compound can be synthesized through various chemical reactions involving chlorinated phenols and thioacetic acid derivatives. The synthesis typically involves acylation reactions followed by purification processes such as crystallization or chromatography .

Structural Characterization

The crystal structure of related compounds has been analyzed using techniques like X-ray crystallography, providing insights into their molecular geometry and intermolecular interactions. Such studies help in understanding the compound's stability and reactivity, which are crucial for its application in drug development and agricultural chemistry .

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to its target, while the methylthioacetamide group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

- N1-(3-chloro-4-fluorophenyl)-4-methylbenzamide

- N1-(3-chloro-4-fluorophenyl)-4-heptylbenzamide

- N1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Comparison: N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide is unique due to the presence of the methylthioacetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chloro-fluoro-substituted phenyl ring and a methylthio group attached to the acetamide backbone. Its molecular formula is C9H10ClFNS, and it has been synthesized as part of research into various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to various biological outcomes. For instance, it has been shown to inhibit certain kinases involved in cancer pathways, which could make it a candidate for anticancer therapies .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties . In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

- Case Study : In a study examining the compound's effects on breast cancer cells (MCF-7), it was found to significantly reduce cell viability, with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various analogs have been synthesized to explore how modifications affect biological activity:

| Compound Variant | IC50 (µM) | Biological Activity |

|---|---|---|

| Original | 0.15 | Anticancer |

| Variant A | 0.10 | Enhanced anticancer |

| Variant B | 0.20 | Anti-inflammatory |

This table illustrates that slight modifications can lead to significant changes in potency and selectivity against specific targets.

Research Applications

This compound has been utilized in various research contexts:

- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

- Therapeutic Development : Explored for its potential therapeutic properties in anti-inflammatory and anticancer contexts.

- Synthetic Chemistry : Used as an intermediate in the synthesis of more complex organic molecules .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide?

The compound is typically synthesized via coupling reactions between substituted anilines and activated acylating agents. For example, a related methylthioacetamide derivative was prepared by reacting 3-chloro-4-fluoroaniline with 2-(methylthio)acetic acid in the presence of a coupling agent (e.g., EDCI or DCC) and a base like triethylamine in dichloromethane . Reaction optimization may involve temperature control (e.g., 273 K to minimize side reactions) and purification via silica gel chromatography .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For related acetamide derivatives, single crystals are grown via slow evaporation (e.g., from toluene), and data collection is performed using a diffractometer (Mo Kα radiation). Refinement using SHELXL software resolves bond lengths, angles, and dihedral angles (e.g., the dihedral angle between aromatic rings in a similar compound was 60.5°) . Complementary techniques include NMR (e.g., H and C for methylthio and amide protons) and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are critical when handling this compound?

While direct toxicity data for this compound is limited, structurally related acetamides (e.g., N1-(4-isopropylphenyl)acetamide) are classified as harmful if swallowed (Risk Phrase R22) . Standard precautions include using fume hoods, gloves, and eye protection. Waste disposal should follow institutional guidelines for halogenated/organosulfur compounds.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins, such as tropomyosin receptor kinase (TRK), where similar acetamides act as inhibitors . ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties, including solubility (LogP ~2.5–3.0 for analogs) and cytochrome P450 interactions. Density Functional Theory (DFT) calculations may analyze electronic properties of the methylthio group, which influences reactivity and binding .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

Discrepancies in bond lengths or angles (e.g., C–S vs. C–O variations) may arise from crystal packing effects or measurement errors. Cross-validation using multiple techniques is essential:

Q. How does the methylthio substituent influence the compound’s reactivity in medicinal chemistry applications?

The methylthio group (–SCH) acts as a metabolically stable bioisostere for labile groups (e.g., –OH or –NH). Its electron-donating nature enhances stability against oxidative degradation compared to sulfoxide/sulfone derivatives. In pesticidal analogs, oxidation of –SCH to –SOCH via sodium perborate modulates activity, suggesting tunable pharmacophore properties . Structure-activity relationship (SAR) studies require systematic substitution (e.g., –SCH → –SOCH → –SOCH) and bioassay testing .

Q. What advanced purification techniques improve yield and purity for scale-up synthesis?

- Flash Chromatography : Optimize solvent gradients (e.g., DCM:MeOH 95:5 → 90:10) to separate methylthioacetamide from unreacted aniline .

- Recrystallization : Use mixed solvents (e.g., toluene/hexane) to enhance crystal quality and remove polar impurities.

- HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related sulfoxide byproducts .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Related Acetamides

Q. Table 2: Synthetic Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.